6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This involves the reaction of 4-bromo-3-methyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group.
Formation of the triazole ring: This step involves the cyclization of the intermediate with a suitable reagent to form the triazole ring.
Formation of the thiadiazole ring: The final step involves the cyclization of the intermediate with sulfur and other reagents to form the thiadiazole ring.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1-Methyl-4-bromopyrazole
These compounds share similar structural features but differ in their specific substituents and ring structures, which can lead to differences in their chemical properties and applications
Properties
Molecular Formula |
C17H17BrN6O2S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
6-[1-(4-bromo-3-methylpyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H17BrN6O2S/c1-9-12(18)8-23(21-9)10(2)16-22-24-15(19-20-17(24)27-16)11-5-6-13(25-3)14(7-11)26-4/h5-8,10H,1-4H3 |
InChI Key |
RLIRBPYNAWCPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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